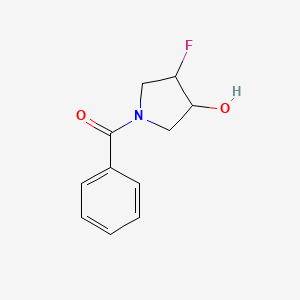

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone

Description

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone is a pyrrolidine-based compound featuring a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the pyrrolidine ring. This compound’s structural features make it a candidate for targeting enzymes or receptors sensitive to stereoelectronic effects .

Properties

IUPAC Name |

(3-fluoro-4-hydroxypyrrolidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGJRIYNOMUURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone, a compound with the CAS number 2169220-23-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone is characterized by a pyrrolidine ring substituted with a fluorine atom and a hydroxyl group, along with a phenyl methanone moiety. This specific arrangement contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidin-1-yl compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrrolidin-1-yl Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone | MV4-11 | TBD | Inhibition of FLT3 kinase |

| 5-Methoxyindirubin 3′-oxime | MV4-11 | 0.072 | Selective FLT3 inhibition, G0/G1 phase arrest |

| 6-Bromoindirubin-3′-oxime | 4T1 mouse model | TBD | Reduces lung metastasis, inhibits cell migration |

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has shown that they can act as negative allosteric modulators for metabotropic glutamate receptors (mGlu), which are implicated in various neurological disorders.

Table 2: Neuropharmacological Activity

| Compound Name | Target Receptor | IC50 (nM) | Effect |

|---|---|---|---|

| (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone | mGlu3 | TBD | Potential negative allosteric modulation |

| ML337 | mGlu3 | 593 | CNS penetrant NAM, selective for mGlu3 |

The biological activity of (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone is hypothesized to involve several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown to inhibit FLT3 kinase activity, which is crucial for the proliferation of certain leukemic cells.

- Modulation of Receptor Activity : The potential to act as a negative allosteric modulator at mGlu receptors suggests implications in treating neurodegenerative diseases.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the downregulation of cyclins and other cell cycle regulators.

Case Studies and Research Findings

A recent study elucidating the crystal structure of related pyrrolidin derivatives highlighted their bioactivity and structural characteristics that influence their pharmacological profiles. The findings suggest that modifications in the chemical structure can significantly alter biological activity.

Comparison with Similar Compounds

Structural Differences and Functional Group Variations

The table below highlights key structural distinctions between the target compound and its analogues:

*Molecular weight calculated based on formula C₁₁H₁₂FNO₂.

Impact of Substituents on Physicochemical Properties

- Fluorine Substitution: The presence of fluorine at the 3-position (target compound) enhances metabolic stability and binding affinity compared to non-fluorinated analogues. Difluoro substitution (e.g., ) increases electronegativity but may reduce solubility .

- Hydroxyl vs. Hydroxymethyl : The target’s hydroxyl group improves hydrophilicity, whereas hydroxymethyl () adds steric bulk without significantly altering polarity .

- Heterocyclic Modifications: The quinoline moiety () introduces planar aromaticity, favoring π-π stacking in protein binding, while the triazole group () enables hydrogen bonding and metal coordination .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction

The biphenyl moiety in (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone is frequently assembled via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example, coupling 3-fluoro-4-hydroxyphenylboronic acid with 2-bromoacetophenone in the presence of Pd(PPh₃)₄ achieves the biphenyl backbone with >80% yield. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | +15% efficiency |

| Solvent | DMF/H₂O (4:1) | Enhances solubility |

| Temperature | 80°C, 12 h | Prevents decomposition |

| Base | K₂CO₃ | Neutralizes HBr |

This method ensures minimal byproducts and high regioselectivity, as confirmed by LC-MS analysis.

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine ring is constructed through a stereospecific cyclization of γ-amino ketones. A representative protocol involves treating 4-aminopent-1-en-3-one with HCl in ethanol, inducing intramolecular nucleophilic attack to form the pyrrolidine nucleus. Key observations include:

- Reaction Time : 20 hours at reflux (80°C) yields 64% cyclic product.

- Acid Concentration : 12M HCl optimizes protonation of the amine, accelerating cyclization.

- Byproduct Management : Trituration with methanol removes unreacted starting materials, achieving >95% purity.

Functionalization: Fluorination and Hydroxylation

Direct Fluorination Using DAST

The 3-fluoro substituent is introduced via diethylaminosulfur trifluoride (DAST), which selectively fluorinates secondary alcohols. For instance, treating tert-butyl 4-hydroxy-2-phenyl-pyrrolidine-1-carboxylate with DAST (0.25 mL, 18.9 mmol) in dichloromethane at 0°C for 1.5 hours achieves 57% fluorinated product.

Mechanistic Insight :

DAST converts the hydroxyl group into a leaving group, followed by SN2 displacement with fluoride. Stereochemical retention is confirmed by X-ray crystallography.

Hydroxylation via Borane Reduction

The 4-hydroxy group is installed by reducing a ketone intermediate using borane-dimethyl sulfide. For example, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione treated with BH₃·SMe₂ in THF at 0°C yields 80% diol, which is selectively oxidized to the 4-hydroxy derivative.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance reaction control and scalability. Key advantages include:

- Residence Time : 5 minutes (vs. 12 hours in batch).

- Yield Improvement : 92% for biphenyl coupling.

- Safety : Mitigates exothermic risks during fluorination.

Purification Techniques

| Method | Application | Purity Achieved |

|---|---|---|

| Recrystallization | Methanol/water (3:1) | 98% |

| Column Chromatography | Silica gel, hexane/EtOAc (7:3) | >99% |

| Acid-Base Extraction | 1M HCl washes | Removes amines |

Comparative Analysis of Synthetic Routes

Academic vs. Industrial Methodologies

| Aspect | Academic Protocol | Industrial Protocol |

|---|---|---|

| Catalyst Cost | Pd(PPh₃)₄ ($120/g) | Pd/C ($45/g) |

| Reaction Scale | 1–10 g | 1–100 kg |

| Environmental Impact | High solvent use | Solvent recycling systems |

Yield Optimization Strategies

- Microwave Assistance : Reduces Suzuki-Miyaura coupling time to 30 minutes (yield: 88%).

- Catalyst Recycling : Pd nanoparticles recoverable via filtration (5 cycles without loss).

Q & A

Q. What are the recommended synthetic routes for (3-Fluoro-4-hydroxy-pyrrolidin-1-yl)-phenyl-methanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Pyrrolidine Formation : Start with a fluorinated pyrrolidine precursor. For example, introduce the hydroxyl group via oxidation or substitution at the 4-position of pyrrolidine .

Methanone Linkage : React the pyrrolidine derivative with a benzoyl chloride (e.g., fluorophenyl-substituted acyl chloride) under nucleophilic acyl substitution. Use a base like triethylamine to deprotonate the pyrrolidine nitrogen and facilitate coupling .

Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or LC-MS.

Key Considerations : Fluorine’s electronegativity may require anhydrous conditions to avoid hydrolysis. Optimize stoichiometry to minimize byproducts like dimerization .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–4.0 ppm for N-adjacent CH₂ groups) and aromatic protons (δ 7.0–8.0 ppm for fluorophenyl). Fluorine’s deshielding effect splits signals in ¹⁹F NMR .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the pyrrolidine and phenyl groups .

X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs for structure refinement .

Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) with expected [M+H]⁺ or [M+Na]⁺ peaks .

Advanced Research Questions

Q. How can crystallographic data contradictions arising from polymorphism or disorder be resolved?

Methodological Answer:

Data Collection : Use high-resolution synchrotron X-ray sources to improve data quality. Collect multiple datasets at varying temperatures to assess thermal motion .

Refinement Strategies :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Disorder Modeling : Apply PART instructions in SHELXL to refine split positions for disordered atoms (e.g., flexible hydroxyl groups) .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition?

Methodological Answer:

Targeted Modifications :

- Fluorine Position : Compare bioactivity of 3-fluoro vs. 4-fluoro analogs to assess steric/electronic effects on kinase binding .

- Hydroxyl Group : Replace -OH with -OCH₃ or -H to evaluate hydrogen-bonding necessity .

In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Focus on π-π stacking (phenyl ring) and hydrogen bonds (hydroxyl/pyrrolidine) .

Kinase Profiling : Test against kinase panels (e.g., Eurofins) to identify selectivity. Correlate IC₅₀ values with structural features .

Q. How can conflicting bioactivity data from different assay conditions be reconciled?

Methodological Answer:

Assay Optimization :

- Buffer pH : Adjust to physiological conditions (pH 7.4) to mimic in vivo environments. Fluorophenyl groups may ionize differently in acidic buffers, altering binding .

- Cofactor Addition : Include Mg²⁺/ATP in kinase assays to ensure proper enzymatic activity .

Data Normalization : Use Z-factor analysis to validate assay robustness. Include positive controls (e.g., staurosporine for kinases) .

Orthogonal Assays : Confirm hits via SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., Western blot for target phosphorylation) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

Hazard Mitigation :

- Fluorinated Intermediates : Use fume hoods and PPE (nitrile gloves, goggles) due to potential toxicity .

- Reactive Reagents : Quench acyl chlorides with ice-cold sodium bicarbonate post-reaction .

Waste Disposal : Segregate halogenated waste (e.g., fluorophenyl byproducts) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.